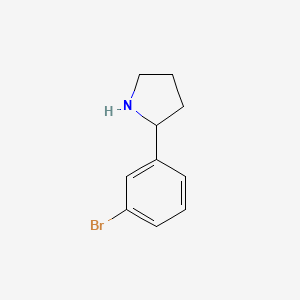

2-(3-Bromophenyl)pyrrolidine

Vue d'ensemble

Description

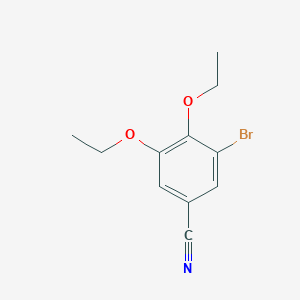

2-(3-Bromophenyl)pyrrolidine is a chemical compound that belongs to the class of organic compounds known as pyrrolidines, which are characterized by a five-membered ring structure containing one nitrogen atom. The presence of a bromophenyl group attached to the pyrrolidine ring suggests that this compound could exhibit interesting chemical and physical properties, potentially making it useful in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of related bromophenyl compounds often involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of 3-Arylthieno[2,3-b]pyridines from 2-bromopyridines involves a four-step sequence, with the key step being an iodine-mediated cyclization . Similarly, the preparation of 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks by Fischer indole cyclization in polyphosphoric acid demonstrates the versatility of bromophenyl compounds in constructing complex heterocycles . Although these examples do not directly describe the synthesis of 2-(3-Bromophenyl)pyrrolidine, they provide insight into the types of reactions and conditions that might be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of bromophenyl compounds can be quite complex, as evidenced by the crystal structure analysis of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, which reveals a distorted boat conformation for the pyridine ring and the presence of non-classical hydrogen bonds . Similarly, the conformation of 1-(2-bromophenyl)pyrrolidin-2-one has been studied, showing a substantial non-planarity in solution and a dihedral angle between the phenyl and pyrrolidine rings in the solid state . These studies suggest that the molecular structure of 2-(3-Bromophenyl)pyrrolidine could also exhibit interesting conformational characteristics.

Chemical Reactions Analysis

Bromophenyl compounds are known to participate in various chemical reactions. For example, the use of cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine ligands in one-pot oxidation/Suzuki coupling reactions demonstrates the utility of bromophenyl compounds in catalysis . Additionally, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid from 2,3-dichloropyridine via nucleophilic substitution and subsequent cyclization and bromination steps highlights the reactivity of bromophenyl compounds in forming new bonds and heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds can vary widely depending on their specific structure. For instance, cyclometalated complexes with 2-(4-bromophenyl)pyridine ligands exhibit luminescence, which could be an important property for applications in materials science . The crystal structure of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione also indicates the existence of π-π interactions, which could influence the compound's solid-state properties . These examples suggest that 2-(3-Bromophenyl)pyrrolidine may also have unique physical and chemical properties that could be explored for various applications.

Applications De Recherche Scientifique

-

Pyrrolidine in Drug Discovery

- Field : Medicinal Chemistry

- Application : The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature from 2015 to date .

- Methods : The review investigates the influence of steric factors on biological activity, also describing the structure–activity relationship (SAR) of the studied compounds . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

Pyrrolidine Derivatives in Pharmacology

- Field : Pharmacology

- Application : Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy and are a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .

- Methods : This review consolidates findings from various investigations encompassing a wide range of important activities exhibited by pyrrolidine derivatives .

- Results : Some pyrrolidine derivatives are known to have antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .

-

Synthesis of ABAD Inhibitors

- Field : Medicinal Chemistry

- Application : 2-(2-Bromophenyl)pyrrolidine plays a crucial role in the preparation of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors, which offer promising therapeutic potential for diseases such as Alzheimer’s and cancer .

- Methods : The synthesis of these inhibitors involves organic reactions like substitution and cyclization . The specific structure and functional groups of 2-(2-Bromophenyl)pyrrolidine enable it to interact effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively .

- Results : The non-competitive inhibition of ABAD by these inhibitors highlights their potential therapeutic relevance in the treatment and prevention of diseases such as Alzheimer’s and cancer .

-

Preparation of Bcl-2 Inhibitors

- Field : Pharmacology

- Application : 2-(2-Bromophenyl)pyrrolidine plays a crucial role in the preparation of N-(phenylsulfonyl)benzamides, which are utilized as Bcl-2 inhibitors . These inhibitors are significant in treating diseases associated with undesirable Bcl-2 activity, including dysregulated apoptotic diseases such as cancers and autoimmune diseases .

- Methods : The synthesis of these inhibitors involves organic reactions .

- Results : The compounds derived from 2-(2-Bromophenyl)pyrrolidine exhibit potent inhibitory effects on target proteins, suggesting a novel class of inhibitors with potential efficacy against resistant mutations .

Propriétés

IUPAC Name |

2-(3-bromophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRVFEHVSIYTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400796 | |

| Record name | 2-(3-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)pyrrolidine | |

CAS RN |

383127-79-5 | |

| Record name | 2-(3-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)

![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)

![2-[(4-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1275756.png)